

Glycofurool: A Comprehensive Technical Guide to its Solvent Properties in Drug Formulation

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Compound of Interest

Compound Name:	Glycofurool
Cat. No.:	B15544174

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurool, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, non-ionic solvent widely employed in the pharmaceutical industry.^[1] Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), making it a critical excipient in the formulation of various dosage forms, particularly parenteral preparations.^{[2][3]} This technical guide provides an in-depth overview of the solvent properties of **Glycofurool**, including its physicochemical characteristics, solubility data for various APIs, and detailed experimental protocols for its evaluation in drug formulation.

Physicochemical Properties of Glycofurool

Glycofurool is a clear, colorless to pale yellow, viscous liquid.^[1] It is a derivative of tetrahydrofurfuryl alcohol and polyethylene glycol (PEG).^[1] The grade of **Glycofurool**, such as **Glycofurool 75**, indicates the percentage of the mono- and di-ethoxylated tetrahydrofurfuryl alcohol, which influences its properties.^[4] **Glycofurool** is miscible with water, ethanol, and other polar solvents, a key characteristic for its use in aqueous and co-solvent systems.^[1]

Table 1: Physicochemical Properties of **Glycofurool 75**

Property	Value	References
Appearance	Clear, colorless to pale yellow, viscous liquid	[1]
Synonyms	Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether	[4]
CAS Number	31692-85-0	[1]
Molecular Formula	Variable (polymeric)	[1]
Average Molecular Weight	~200-400 g/mol (depending on grade)	[1]
Density (at 20°C)	1.070–1.090 g/cm ³	[4]
Boiling Point	80-100 °C (for Glycofurool 75)	[4]
Refractive Index (n _{20/D})	~1.462	[1]
Viscosity (dynamic at 20°C)	8–18 mPa·s	[4]
Solubility	Miscible with water, ethanol, propylene glycol, and polyethylene glycol 400. Immiscible with arachis oil and isopropyl ether.	[4]

Solvent Properties and Applications

Glycofurool's primary role in drug formulation is as a powerful solubilizing agent for hydrophobic drugs.[\[2\]](#) Its ability to dissolve a wide range of APIs that exhibit poor aqueous solubility is crucial for the development of stable and effective injectable formulations.[\[3\]](#) Beyond parenteral use, **Glycofurool** also finds application as a penetration enhancer and solvent in topical and intranasal formulations.[\[5\]](#)

Parenteral Formulations

In intravenous (IV) and intramuscular (IM) injections, **Glycofurol** can be used in concentrations up to 50% v/v to dissolve drugs that would otherwise be difficult to administer.[4] Its good tissue compatibility and lower irritancy compared to other organic solvents make it a preferred choice for parenteral delivery.[3]

Topical and Other Formulations

Glycofurol's solvent properties are also beneficial in topical formulations, where it can enhance the penetration of APIs through the skin.[5] Studies have explored its use in gels and other semi-solid dosage forms.[5] Furthermore, its potential for intranasal drug delivery has been investigated.[6]

Solubility of Active Pharmaceutical Ingredients in **Glycofurol**

The solubilizing capacity of **Glycofurol** for various APIs is a critical parameter in formulation development. While comprehensive public databases are limited, the following table summarizes available data and qualitative descriptions of the solubility of several drugs in **Glycofurol**.

Table 2: Solubility of Selected APIs in **Glycofurol**

Active Pharmaceutical Ingredient (API)	Therapeutic Class	Solubility in Glycofurool	References
Naproxen	Nonsteroidal Anti-inflammatory Drug (NSAID)	~250 mg/mL	[5]
Melatonin	Hormone	Good solubility (specific value not provided)	[7]
Diazepam	Benzodiazepine	Used as a co-solvent to enhance solubility	[6]
Lorazepam	Benzodiazepine	Poorly water-soluble; co-solvents like propylene glycol and ethanol are often used. [8] [9] Glycofurool's direct solubility data is not readily available.	[10] [11]
Ketoprofen	Nonsteroidal Anti-inflammatory Drug (NSAID)	Practically insoluble in water; freely soluble in ethanol and methanol. [12] Direct solubility in Glycofurool is not specified.	[12] [13]
Itraconazole	Antifungal	Poorly water-soluble; solubility is enhanced by solid dispersion techniques. [14] [15] Direct solubility in Glycofurool is not readily available.	[14] [15]

Note: The solubility of an API in **Glycofurol** can be influenced by factors such as the grade of **Glycofurol**, temperature, and the presence of other excipients.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of an API in **Glycofurol**.

Materials:

- Active Pharmaceutical Ingredient (API) powder
- **Glycofurol** (specific grade)
- Glass vials with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for API quantification

Procedure:

- Add an excess amount of the API powder to a glass vial.
- Add a known volume of **Glycofurol** to the vial.
- Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
- Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid API.

- After the equilibration period, remove the vials and allow them to stand to let the undissolved solids settle.
- Centrifuge the samples to further separate the solid and liquid phases.
- Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the API in the diluted sample using a validated HPLC or other appropriate analytical method.
- Calculate the solubility of the API in **Glycofurool** (e.g., in mg/mL).

Workflow for Equilibrium Solubility Determination.

Stability Assessment of API in Glycofurool Formulation by HPLC

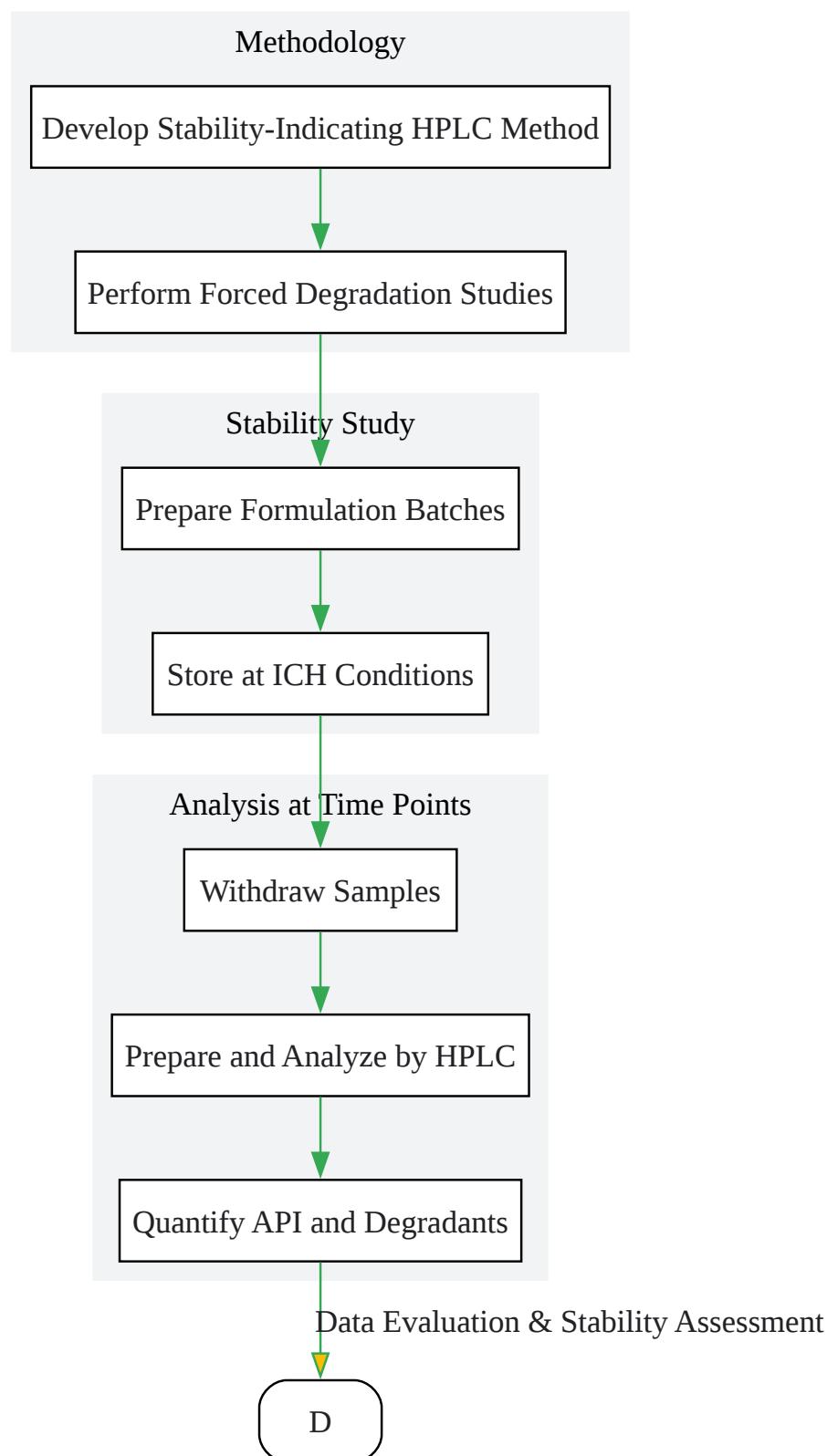
This protocol provides a general framework for assessing the chemical stability of an API in a **Glycofurool**-based formulation.

Materials:

- API-**Glycofurool** formulation
- HPLC system with a suitable detector (e.g., UV-Vis or PDA)
- HPLC column appropriate for the API
- Mobile phase solvents
- Reference standard of the API
- Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
- Temperature and humidity-controlled stability chambers

Procedure:

- Method Development and Validation: Develop and validate a stability-indicating HPLC method capable of separating the API from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.
- Forced Degradation Studies: Subject the API in the **Glycofurol** formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. This helps to demonstrate the specificity of the analytical method.
- Stability Study Setup:
 - Prepare batches of the API-**Glycofurol** formulation.
 - Store the samples in appropriate containers at various storage conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
- Sample Analysis:
 - At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from the stability chambers.
 - Prepare the samples for HPLC analysis by diluting them to a suitable concentration with the mobile phase or a compatible solvent.
 - Inject the prepared samples, along with a reference standard, into the HPLC system.
- Data Analysis:
 - Determine the concentration of the API at each time point.
 - Identify and quantify any degradation products.
 - Evaluate the change in API concentration and the formation of degradants over time to determine the stability of the formulation.

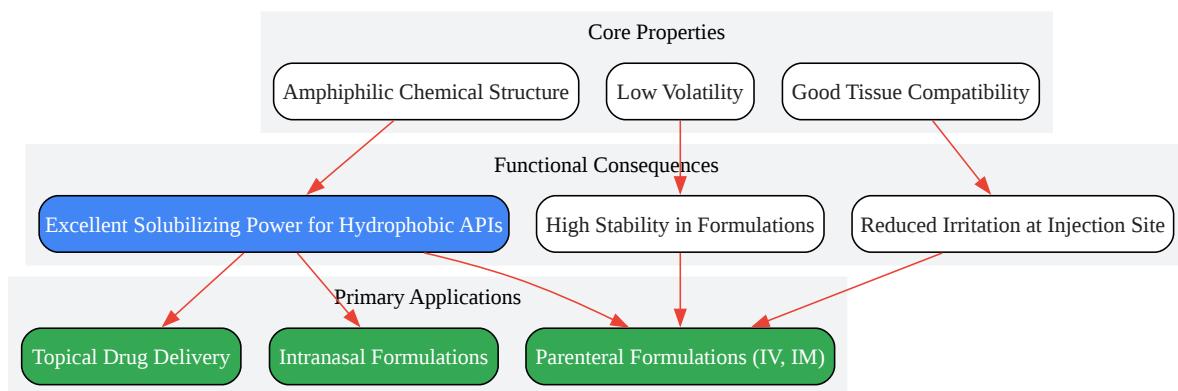


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Experimental Workflow for Stability Assessment.

Logical Relationships of Glycofurol's Properties and Applications

The utility of **Glycofurol** in pharmaceutical formulations stems from a combination of its key properties. The following diagram illustrates the logical flow from its fundamental characteristics to its primary applications.



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Properties to Applications of **Glycofurol**.

Conclusion

Glycofurol is a valuable and versatile excipient in pharmaceutical formulation, primarily owing to its exceptional solvent properties for poorly water-soluble drugs. Its favorable safety profile and compatibility with various administration routes make it a key component in the development of effective and stable drug products. A thorough understanding of its physicochemical properties and its interactions with APIs, as outlined in this guide, is essential for formulation scientists to harness its full potential in drug development.

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